Diethyl (2-methylpyrrolidin-2-yl) phosphate
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Overview
Description
Diethyl (2-methylpyrrolidin-2-yl) phosphate is an organic compound with the molecular formula C9H20NO3P and a molecular weight of 221.23 g/mol . It is a β-phosphorylated pyrrolidine, which means it contains a pyrrolidine ring with a phosphoryl group attached to it. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-methylpyrrolidin-2-yl) phosphate typically involves the reaction of 2-methylpyrrolidine with diethyl phosphorochloridate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate. The general reaction scheme is as follows:
Starting Materials: 2-methylpyrrolidine and diethyl phosphorochloridate.
Reaction Conditions: Anhydrous conditions, typically in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-methylpyrrolidine is added to a solution of diethyl phosphorochloridate in an inert solvent such as dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by column chromatography or recrystallization to obtain this compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using automated reactors, and employing efficient purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-methylpyrrolidin-2-yl) phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Diethyl (2-methylpyrrolidin-2-yl) phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound is used in studies involving enzyme inhibition and as a probe for studying biochemical pathways.
Mechanism of Action
The mechanism of action of diethyl (2-methylpyrrolidin-2-yl) phosphate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Diethyl (2-pyrrolidinyl) phosphate: Similar structure but lacks the methyl group on the pyrrolidine ring.
Diethyl (2-methylpiperidin-2-yl) phosphate: Similar structure but contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
Diethyl (2-methylpyrrolidin-2-yl) phosphate is unique due to its β-phosphorylated pyrrolidine structure, which imparts specific chemical and biological properties. Its ability to act as a pH-sensitive probe makes it particularly valuable in research involving ischemia/reperfusion injury and other biochemical studies .
Properties
Molecular Formula |
C9H20NO4P |
---|---|
Molecular Weight |
237.23 g/mol |
IUPAC Name |
diethyl (2-methylpyrrolidin-2-yl) phosphate |
InChI |
InChI=1S/C9H20NO4P/c1-4-12-15(11,13-5-2)14-9(3)7-6-8-10-9/h10H,4-8H2,1-3H3 |
InChI Key |
UTGYNNHVLXIXGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC1(CCCN1)C |
Origin of Product |
United States |
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